Home > Products > Screening Compounds P129654 > Osimertinib N-Oxide
Osimertinib N-Oxide -

Osimertinib N-Oxide

Catalog Number: EVT-1501171
CAS Number:
Molecular Formula: C₂₈H₃₃N₇O₃
Molecular Weight: 515.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Osimertinib N-Oxide is a derivative of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) that specifically inhibits the epidermal growth factor receptor (EGFR) mutations, particularly T790M. This compound has garnered attention due to its enhanced pharmacological properties and potential as a therapeutic agent against resistant forms of lung cancer. The N-oxide modification aims to improve the efficacy and selectivity of osimertinib, making it a valuable candidate in oncology.

Source and Classification

Osimertinib N-Oxide is classified under the category of small molecule inhibitors targeting tyrosine kinases, specifically those involved in the EGFR signaling pathway. It is derived from osimertinib, which is recognized for its ability to selectively inhibit both activating mutations and the T790M resistance mutation of EGFR. The compound's development is rooted in medicinal chemistry, focusing on optimizing existing therapeutic frameworks to enhance their effectiveness against specific cancer types.

Synthesis Analysis

The synthesis of osimertinib N-Oxide involves several chemical transformations aimed at introducing an N-oxide functional group into the osimertinib structure.

  1. Starting Materials: The synthesis typically begins with osimertinib as the primary substrate.
  2. Reagents: Common reagents used in the oxidation process include hydrogen peroxide or m-chloroperbenzoic acid, which facilitate the conversion of the nitrogen atom in the side chain to its N-oxide form.
  3. Reaction Conditions: The reaction is usually conducted under mild conditions, often in a solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures to optimize yield and purity.
  4. Purification: Post-synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired N-oxide derivative.
Molecular Structure Analysis

The molecular structure of osimertinib N-Oxide retains the core structure of osimertinib but features an additional oxygen atom bonded to the nitrogen atom in its side chain.

  • Chemical Formula: The chemical formula remains similar to that of osimertinib, with modifications reflecting the introduction of the N-oxide group.
  • Structural Data: X-ray crystallography or nuclear magnetic resonance spectroscopy can be utilized to elucidate the precise three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis

Osimertinib N-Oxide participates in various chemical reactions that can influence its biological activity:

  1. Oxidation Reaction: The primary reaction involved in its synthesis is an oxidation reaction where a nitrogen atom undergoes oxidation to form an N-oxide.
  2. Stability Studies: Investigations into the stability of this compound under physiological conditions reveal its resilience compared to non-oxidized counterparts, potentially affecting its pharmacokinetics.
Mechanism of Action

The mechanism by which osimertinib N-Oxide exerts its anticancer effects involves:

  1. EGFR Inhibition: Similar to osimertinib, this compound binds to the ATP-binding site of mutant EGFR kinases, inhibiting their activity.
  2. Selectivity for Mutant Forms: The introduction of the N-oxide group may enhance selectivity towards specific mutant forms of EGFR, potentially improving therapeutic outcomes in resistant cancer cells.
  3. Signal Transduction Interference: By inhibiting EGFR signaling pathways, osimertinib N-Oxide disrupts downstream signaling cascades that promote tumor proliferation and survival.
Physical and Chemical Properties Analysis

Osimertinib N-Oxide exhibits distinct physical and chemical properties:

Applications

The primary application of osimertinib N-Oxide lies within oncology:

Chemical Characterization of Osimertinib N-Oxide

Structural Elucidation via NMR and HRMS

Advanced spectroscopic techniques have been employed to unambiguously confirm the structure of Osimertinib N-Oxide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct perturbations compared to osimertinib, primarily within the side chain protons and carbons. Key 1H NMR signatures include:

  • A downfield shift of the methylene protons (–CH₂–N⁺(O⁻)(CH₃)₂) adjacent to the oxidized nitrogen, appearing between δ 3.20–3.45 ppm.
  • A characteristic singlet for the N-methyl group directly bound to the oxidized nitrogen (N⁺(O⁻)–CH₃) near δ 3.18 ppm [2] [6].
  • Aromatic protons associated with the indole and pyrimidine rings resonate between δ 7.20–8.90 ppm, largely resembling the parent compound.

13C NMR corroborates these changes, showing a significant deshielding of the methyl carbon attached to the N-oxide (N⁺(O⁻)–CH₃) at approximately δ 62.5 ppm, contrasting with the δ 45.2 ppm observed for the corresponding methyl in osimertinib [2].

High-Resolution Mass Spectrometry (HRMS) provides definitive molecular mass confirmation. The observed [M+H]⁺ ion at m/z 516.2462 aligns precisely with the theoretical monoisotopic mass for C₂₈H₃₄N₇O₃⁺ (515.6153 Da + H⁺), establishing the molecular formula as C₂₈H₃₃N₇O₃ [2] [4]. Fragmentation patterns further confirm the N-oxide modification, displaying prominent losses characteristic of the side chain.

Table 1: Key NMR Assignments for Osimertinib N-Oxide

Atomic Position/Group¹H NMR Shift (δ, ppm)¹³C NMR Shift (δ, ppm)Proton Multiplicity
N⁺(O⁻)–CH₃~3.18~62.5Singlet
–CH₂–N⁺(O⁻)(CH₃)₂3.20–3.45~56.8Multiplet/Triplet
N(CH₃)- (non-oxidized)~2.90~38.2Singlet
–N(CH₃)CH₂CH₂N<2.40–2.65~52.5, ~57.0Multiplet
Acrylamide =CH- (trans)~6.25~130.5Doublet of doublets
Acrylamide =CH- (cis)~5.75~129.8Doublet of doublets
Indole/ Pyrimidine H7.20–8.9098.0–150.0Multiple signals

Comparative Analysis with Parent Compound (Osimertinib)

Osimertinib N-Oxide exhibits distinct structural and functional differences from its parent drug, osimertinib (C₂₈H₃₃N₇O₂, MW 499.61 g/mol):

  • Structural Modification: The defining structural difference is the oxidation of the terminal tertiary amine nitrogen (–N(CH₃)₂) in osimertinib's side chain to an N-oxide functional group (–N⁺(O⁻)(CH₃)₂) [1] [2].
  • Polarity and Molecular Weight: Introduction of the polar N-oxide group increases molecular weight by 16 Da (to 515.61 g/mol) and significantly enhances the compound's overall polarity compared to osimertinib. This modification profoundly impacts solubility and distribution properties [1] [3].
  • Biological Activity: While osimertinib and its major N-desmethyl metabolite (AZ5104) exhibit potent inhibition of mutant EGFR (including L858R/T790M), Osimertinib N-Oxide demonstrates reduced potency against EGFR kinases in vitro. However, critically, it displays improved selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR compared to both osimertinib and AZ5104. This selectivity ratio (WT EGFR IC₅₀ / Mutant EGFR IC₅₀) is approximately 49.9 for the N-Oxide, suggesting a potentially wider therapeutic window regarding WT EGFR-related toxicities [2].
  • In Vivo Relevance: Despite lower intrinsic potency, Osimertinib N-Oxide demonstrates comparable in vivo antitumor efficacy to osimertinib in mouse xenograft models (e.g., NCI-H1975 cells harboring EGFRL858R/T790M) when administered at equivalent doses. This suggests potential contributions from factors like distribution, stability, or conversion back to the parent compound in vivo, although the exact mechanisms require further elucidation [2].

Table 2: Comparative Profile of Osimertinib and Its N-Oxide Metabolite

PropertyOsimertinibOsimertinib N-OxideBiological Implication
Molecular FormulaC₂₈H₃₃N₇O₂C₂₈H₃₃N₇O₃Addition of oxygen atom
Molecular Weight (g/mol)499.61515.61Increased mass
Key Functional GroupTertiary Amine (-N(CH₃)₂)N-Oxide (-N⁺(O⁻)(CH₃)₂)Increased polarity, altered reactivity
Mutant EGFR (L858R/T790M) Inhibition (IC₅₀)Low nM rangeHigher than parent/AZ5104Reduced direct potency vs. mutant EGFR
Wild-Type EGFR Inhibition (IC₅₀)~480-500 nMSignificantly higher than mutant IC₅₀Higher selectivity for mutant vs. WT EGFR
Selectivity Ratio (WT IC₅₀ / Mutant IC₅₀)~15-20~49.9Potentially reduced WT EGFR toxicity
In Vivo Efficacy (NCI-H1975 Xenograft)HighComparable to OsimertinibContributes to overall drug activity profile

Physicochemical Properties: Solubility, Stability, and Reactivity

The N-oxide moiety critically defines the physicochemical behavior of Osimertinib N-Oxide:

  • Solubility: Osimertinib N-Oxide exhibits moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) [1] [3]. Its solubility in aqueous media is significantly lower than in methanol, necessitating the use of co-solvents for biological studies. The increased polarity from the N-oxide group enhances solubility relative to the more lipophilic parent osimertinib in hydrophilic environments but may reduce permeability across biological membranes.
  • Stability: The compound is relatively stable when handled under appropriate conditions. It is typically supplied and stored as a pale green to off-white solid at 2–8°C to ensure long-term stability (≥ 1 year) [1] [3]. However, the N-oxide functional group can impart sensitivity to specific conditions:
  • Thermal Degradation: Exposure to elevated temperatures can lead to decomposition.
  • Photoreduction: Light exposure, particularly UV light, may promote reduction back to the tertiary amine or other degradation pathways.
  • Acidic Conditions: Low pH environments can potentially catalyze the cleavage of the N-oxide bond or other parts of the molecule.Degradation products observed under stress conditions may include osimertinib (via reduction) and other oxidative or hydrolytic fragments.
  • Reactivity: The primary reactivity stems from the N-oxide group:
  • It can act as a hydrogen bond acceptor, influencing interactions with biological targets or solvents.
  • While generally stable, it can undergo reduction under specific chemical (e.g., reducing agents like zinc/acetic acid) or enzymatic conditions, potentially regenerating the parent tertiary amine (osimertinib) in vivo [1] [5].
  • The compound retains the electrophilic acrylamide group of the parent molecule, capable of Michael addition reactions (e.g., with cysteine thiols), although the rate and extent may be modulated by the altered electronic properties of the N-oxide.

Table 3: Key Physicochemical Properties of Osimertinib N-Oxide

PropertySpecificationAnalytical Method/Notes
AppearancePale green to off-white solidVisual observation; common for purified batches [1]
Molecular FormulaC₂₈H₃₃N₇O₃Confirmed via HRMS [2] [4]
Molecular Weight515.61 g/molCalculated from formula; confirmed by HRMS
Solubility (Primary)Soluble in Methanol, DMSO; Low in waterHandling recommendations; requires co-solvents for assays [1] [3]
Storage StabilityStable ≥1 year at 2–8°CRecommended storage condition [3]
Degradation TriggersHeat, Light (especially UV), Acidic pHStability indicating methods required
Key ReactivityN-oxide reduction; Acrylamide Michael additionPotential metabolic pathways; target binding [1] [5]
CAS Number1975982-94-5 (Primary); 2411395-22-5 (Alternate)Identifier for procurement and literature search [3] [4] [7]

Properties

Product Name

Osimertinib N-Oxide

Molecular Formula

C₂₈H₃₃N₇O₃

Molecular Weight

515.61

Synonyms

Osimertinib Impurity L

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.